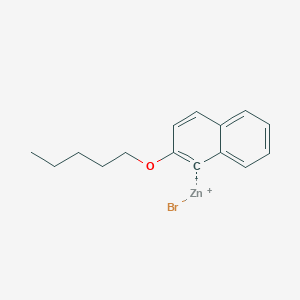
(Z)-3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one: is an organic compound characterized by its unique structure, which includes a trifluoromethyl group, a benzylamino group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one typically involves the following steps:
Formation of the Enone Intermediate: The initial step involves the formation of an enone intermediate through the condensation of a trifluoromethyl ketone with an aldehyde under basic conditions.
Amination Reaction: The enone intermediate is then subjected to an amination reaction with benzylamine. This step is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
The major products formed from these reactions include oxidized quinones, reduced alcohols or alkanes, and various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism by which (Z)-3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- (Z)-3-(amino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one
- (Z)-3-(methylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one
- (Z)-3-(ethylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one
Uniqueness
(Z)-3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one: is unique due to the presence of the benzylamino group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C17H14F3NO2 |
|---|---|
Molecular Weight |
321.29 g/mol |
IUPAC Name |
3-(benzylamino)-4,4,4-trifluoro-1-(2-hydroxyphenyl)but-2-en-1-one |
InChI |
InChI=1S/C17H14F3NO2/c18-17(19,20)16(21-11-12-6-2-1-3-7-12)10-15(23)13-8-4-5-9-14(13)22/h1-10,21-22H,11H2 |
InChI Key |
IRQHZWBCAVELBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=CC(=O)C2=CC=CC=C2O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


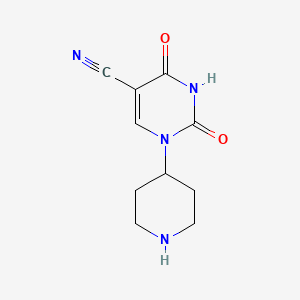
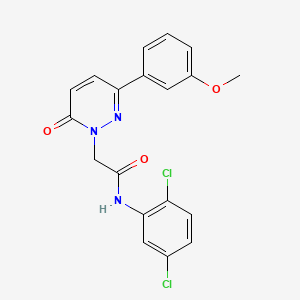
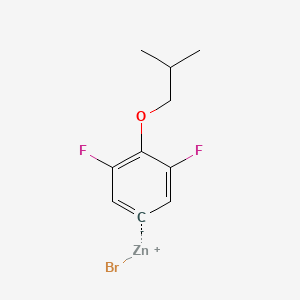
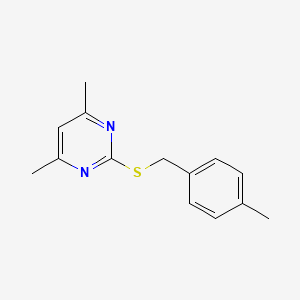

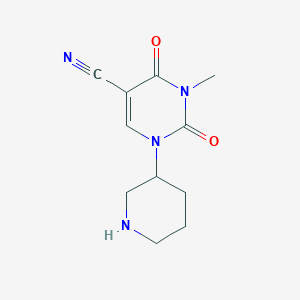
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B14873694.png)
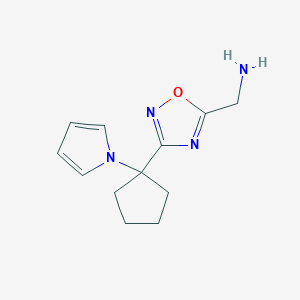
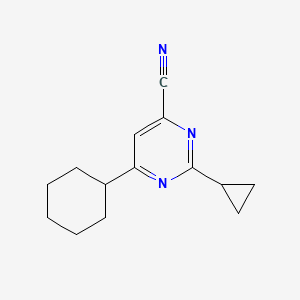
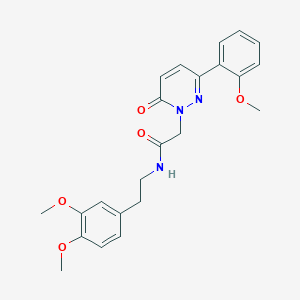
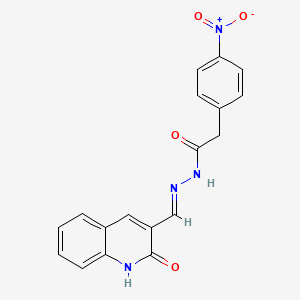

![8-Chloro-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14873730.png)
